2-(Pyridin-2-yl)oxan-4-amine
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Overview
Description
2-(Pyridin-2-yl)oxan-4-amine is a heterocyclic compound that features a pyridine ring attached to an oxane (tetrahydropyran) ring with an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)oxan-4-amine typically involves the formation of the oxane ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable precursor, such as a pyridin-2-yl-substituted alcohol, under acidic conditions to form the oxane ring. The amine group can then be introduced through reductive amination or other suitable reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-(Pyridin-2-yl)oxan-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is explored for its potential use in the development of novel materials, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, while the oxane ring and amine group can participate in additional hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: This compound features a pyrimidine ring instead of an oxane ring and is known for its antifibrotic and anticancer activities.
2-(Pyridin-2-yl)isopropylamine: This compound has an isopropyl group instead of an oxane ring and is used as a directing group in C-H activation reactions.
Uniqueness
2-(Pyridin-2-yl)oxan-4-amine is unique due to its combination of a pyridine ring and an oxane ring with an amine group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-pyridin-2-yloxan-4-amine |
InChI |
InChI=1S/C10H14N2O/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-3,5,8,10H,4,6-7,11H2 |
InChI Key |
YBDZHJIYDLBGCL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1N)C2=CC=CC=N2 |
Origin of Product |
United States |
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